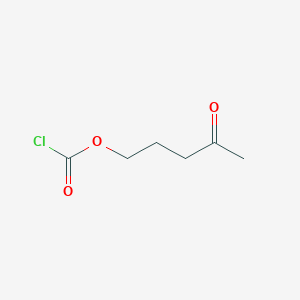
4-Oxopentyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxopentyl carbonochloridate is an organic compound with the molecular formula C6H9ClO3 It is a derivative of carbonochloridic acid and is characterized by the presence of a carbonyl group (C=O) and a chloroformate group (ClCO2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxopentyl carbonochloridate typically involves the reaction of 4-oxopentanol with phosgene (COCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
4-Oxopentanol+Phosgene→4-Oxopentyl carbonochloridate+HCl
The reaction is usually conducted in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at low levels to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale phosgenation processes. Safety measures are crucial due to the toxic and corrosive nature of phosgene. The process includes the use of continuous flow reactors to ensure efficient mixing and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxopentyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-oxopentanol and hydrochloric acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Toluene, dichloromethane, ethanol
Major Products Formed:
Carbamates: Formed by the reaction with amines
Carbonates: Formed by the reaction with alcohols
Thiocarbonates: Formed by the reaction with thiols
Applications De Recherche Scientifique
4-Oxopentyl carbonochloridate has diverse applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: Employed in the modification of biomolecules for the development of bioconjugates and drug delivery systems.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of bioactive molecules and drug candidates.
Mécanisme D'action
The mechanism of action of 4-oxopentyl carbonochloridate primarily involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a carbonylating agent, introducing carbonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Ethyl chloroformate: Similar in structure but with an ethyl group instead of the 4-oxopentyl group
Benzyl chloroformate: Contains a benzyl group and is used for the protection of amine groups in peptide synthesis.
4-Aminophenyl carbonochloridate: Contains an aminophenyl group and is used in the synthesis of poly(oxyethylene) modified dextrans.
Uniqueness: 4-Oxopentyl carbonochloridate is unique due to the presence of the 4-oxopentyl group, which imparts specific reactivity and properties
Propriétés
Numéro CAS |
64710-78-7 |
|---|---|
Formule moléculaire |
C6H9ClO3 |
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
4-oxopentyl carbonochloridate |
InChI |
InChI=1S/C6H9ClO3/c1-5(8)3-2-4-10-6(7)9/h2-4H2,1H3 |
Clé InChI |
PYRSDUXZUBFENJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















